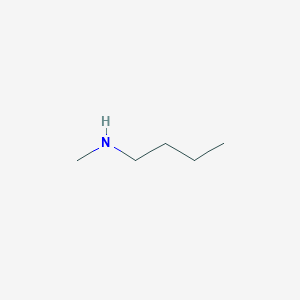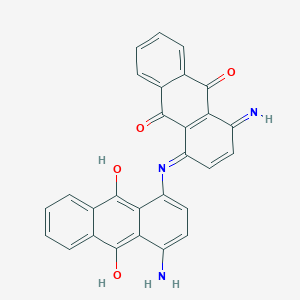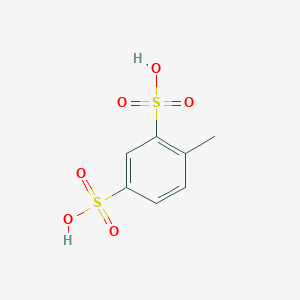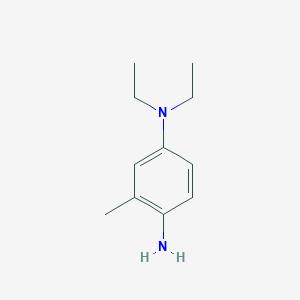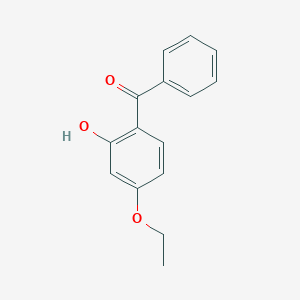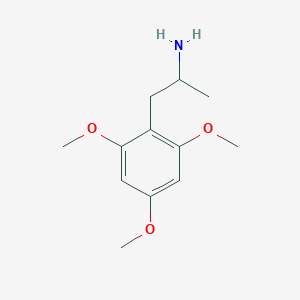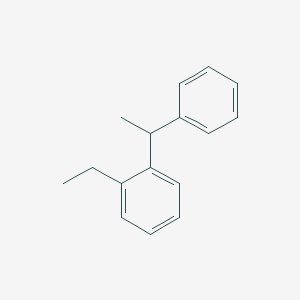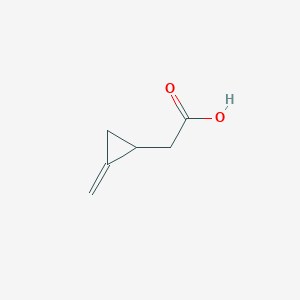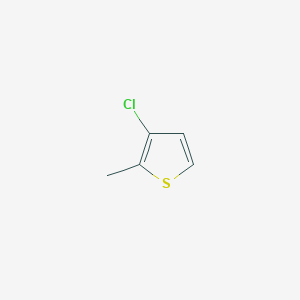
1-乙酰基-4-(4-硝基苯基)哌嗪
描述
1-Acetyl-4-(4-nitrophenyl)piperazine is an organic compound with a wide range of applications in research and industry. It is a member of the piperazine family. The empirical formula is C12H15N3O3 and the molecular weight is 249.27 .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-Acetyl-4-(4-nitrophenyl)piperazine, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-(4-nitrophenyl)piperazine consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .Physical And Chemical Properties Analysis
1-Acetyl-4-(4-nitrophenyl)piperazine is a solid . The SMILES string isCC(N(CC1)CCN1C(C=C2)=CC=C2N+=O)=O . The InChI is 1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-9H2,1H3 .
科学研究应用
合成与表征
1-乙酰基-4-(4-硝基苯基)哌嗪是各种药物化合物合成中的重要中间体。其合成涉及多个步骤,包括酰化、环化和硝化过程。该化合物的结构通常通过傅里叶变换红外光谱、核磁共振和 X 射线衍射等技术进行确认,从而深入了解其分子构象和稳定性 (Raajaraman, Sheela, & Muthu, 2018; Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).
抗菌应用
1-乙酰基-4-(4-硝基苯基)哌嗪的某些衍生物已表现出有效的抗菌活性。这些化合物通常与各种官能团合成,已通过不同的机制(如生物膜抑制和酶抑制)对包括 MRSA 在内的多种细菌菌株显示出功效 (Mekky & Sanad, 2020; Zuo, Gao, Gao, Jin, & Tang, 2021).
药代动力学研究
源自 1-乙酰基-4-(4-硝基苯基)哌嗪的化合物的药代动力学研究,例如卡索匹坦,揭示了它们在各种动物模型和人类中的吸收、分布、代谢和消除情况。这些研究有助于了解这些化合物的潜在治疗应用和安全性概况 (Miraglia, Pagliarusco, Bordini, Martinucci, & Pellegatti, 2010; Pellegatti, Bordini, Fizzotti, Roberts, & Johnson, 2009).
抗真菌和抗癌研究
1-乙酰基-4-(4-硝基苯基)哌嗪及其衍生物因其抗真菌和抗癌特性而受到探索。研究集中在它们作为抗真菌中间体的潜力以及它们与 DNA 的相互作用,表明通过分子对接分析可能具有抗癌活性 (Ke, Tang, Hu, & Wang, 2010; Demirağ, Celik, İlgın, Özel, & Akyüz, 2022).
生物正交标记
对新型 N,N'-取代哌嗪(包括 1-乙酰基-4-(4-硝基苯基)哌嗪的衍生物)用于生物正交标记目的的研究表明,它在生物化学和分子生物学中具有潜在应用。这些研究涉及动态核磁共振表征和晶体结构分析,为将来的标记目的提供了有价值的信息 (Mamat, Pretze, Gott, & Köckerling, 2016).
安全和危害
属性
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMCJMGHMRZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386541 | |
| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(4-nitrophenyl)piperazine | |
CAS RN |
16264-08-7 | |
| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

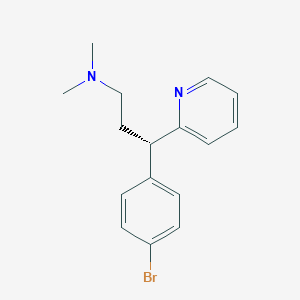
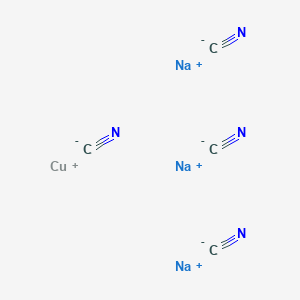
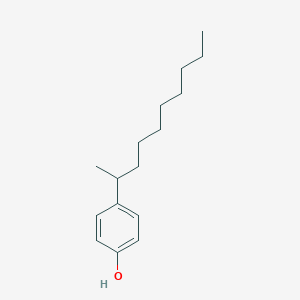
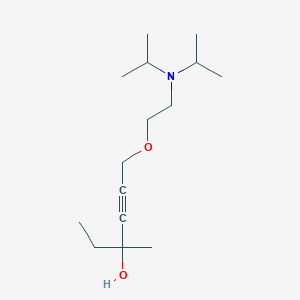
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
